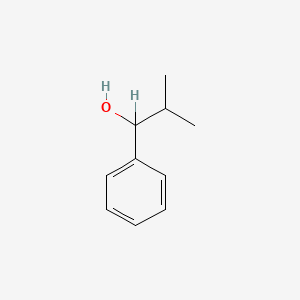

2-Methyl-1-phenylpropan-1-ol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 179428. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-1-phenylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-8(2)10(11)9-6-4-3-5-7-9/h3-8,10-11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMDYDZMQHRTHJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80870687 | |

| Record name | 2-Methyl-1-phenylpropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80870687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

611-69-8, 14898-86-3 | |

| Record name | 2-Methyl-1-phenyl-1-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=611-69-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-1-phenylpropan-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000611698 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenemethanol, alpha-(1-methylethyl)-, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014898863 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 611-69-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24661 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methyl-1-phenylpropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80870687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-1-phenylpropan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.341 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYL-1-PHENYLPROPAN-1-OL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N7GFX492KL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Methyl-1-phenylpropan-1-ol

Introduction: Unveiling a Versatile Chiral Building Block

2-Methyl-1-phenylpropan-1-ol, also known by synonyms such as α-isopropylbenzyl alcohol, is a chiral secondary alcohol that holds significant value as a versatile building block in advanced organic synthesis.[1] Its molecular structure, featuring a phenyl group and an isopropyl group attached to a stereogenic carbinol center, makes it a critical starting material for introducing chirality into more complex target molecules.[1] This is particularly crucial in the pharmaceutical industry, where the biological activity of a drug is often dictated by its specific stereochemistry.

This guide provides a comprehensive overview of the core physicochemical properties of this compound, discusses the experimental rationale for their determination, and explores their implications for its application in research and development.

Core Physicochemical Data Summary

The fundamental properties of this compound are summarized in the table below. These values are critical for designing synthetic routes, developing purification strategies, and ensuring safe handling and storage.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₄O | [2][3][4][5] |

| Molecular Weight | 150.22 g/mol | [2][3][5] |

| CAS Number | 611-69-8 (for racemate) | [4][5] |

| 14898-86-3 (for R-enantiomer) | [3] | |

| 34857-28-8 (for S-enantiomer) | [6] | |

| Appearance | Colorless liquid or white crystal | [7] |

| Boiling Point | 226-228 °C (at 760 mmHg) | [8] |

| 124-125 °C (at 15 mmHg) | [1][4][9] | |

| Melting Point | ~80-82 °C (for (R)-(+)-enantiomer) | [7] |

| Density | 0.964 - 0.971 g/cm³ at 25°C | [4][8][6] |

| Refractive Index (n20/D) | ~1.513 | [4][7][10] |

| Flash Point | 86 °C - 96 °C | [4][8][11] |

| Solubility | Not miscible or difficult to mix in water. Soluble in organic solvents like ethanol and ether. | [4][8][7] |

In-Depth Analysis of Physicochemical Characteristics

Molecular Structure and Chirality: The Key to Asymmetric Synthesis

The utility of this compound is fundamentally rooted in its structure. It possesses a single stereocenter at the carbinol carbon (the carbon atom bonded to the hydroxyl group). This gives rise to two non-superimposable mirror images, the (R) and (S) enantiomers.

The absolute configuration of this stereocenter is assigned using the Cahn-Ingold-Prelog (CIP) priority rules.[1] The presence of this chiral center allows the molecule to be used as a chiral auxiliary or a starting material for the synthesis of enantiomerically pure compounds, which is a critical demand in modern drug development.[1] The distinct biological activities often exhibited by single-enantiomer drugs compared to their racemic mixtures underscore the importance of this property.[1]

Solubility and Polarity: Implications for Reaction and Formulation

The molecule's solubility profile is dictated by the interplay between the polar hydroxyl (-OH) group and the nonpolar phenyl and isopropyl groups.

-

Aqueous Solubility: It has very low solubility in water.[4][8] The large nonpolar surface area of the phenyl and isopropyl groups dominates, preventing effective solvation by water molecules.

-

Organic Solubility: It is readily soluble in common organic solvents such as ethanol, ether, and chloroform.[8][7]

Expert Insight: This differential solubility is a cornerstone of its practical application. Its miscibility with organic solvents makes it an ideal substrate for a wide range of organic reactions. Furthermore, its immiscibility with water is highly advantageous for workup procedures, allowing for straightforward extraction of the product from an aqueous phase into an organic solvent following a reaction.

Thermal Properties: Guiding Purification and Safe Handling

The boiling and flash points are critical parameters for both purification and safety.

-

Boiling Point: The relatively high boiling point of 226-228 °C at atmospheric pressure indicates strong intermolecular forces, primarily hydrogen bonding from the hydroxyl group.[8] For purification, vacuum distillation is the method of choice, as it allows the compound to boil at a much lower temperature (e.g., 124-125 °C at 15 mmHg), preventing potential thermal decomposition.[1][4][9]

-

Flash Point: With a flash point around 86-96 °C, this compound is classified as a combustible liquid.[4][8][11] This means it must be kept away from open flames, sparks, and other sources of ignition.[11]

Experimental Determination of Properties: A Methodological Overview

As a Senior Application Scientist, the focus is not just on the data, but on the integrity of its measurement. The determination of these physicochemical properties relies on well-established, self-validating analytical techniques.

Caption: Relationship between structure, properties, and applications.

-

Pharmaceutical and Fine Chemical Synthesis: It is a key intermediate for producing more complex molecules. [12]Its defined stereochemistry is leveraged to synthesize single-enantiomer active pharmaceutical ingredients (APIs). [1]* Biocatalysis: The compound is notably used in baker's yeast-mediated asymmetric reduction of cinnamaldehyde derivatives, highlighting its role in green chemistry applications. [1][4][13]* Material Science: It serves as an important intermediate in the synthesis of photoinitiators, such as 2-hydroxy-2-methyl-1-phenyl-1-propanone. [14]

Safety, Handling, and Storage

Proper handling is paramount for laboratory safety.

-

Personal Protective Equipment (PPE): Use of appropriate protective equipment, including gloves, safety glasses, and a lab coat, is mandatory to avoid skin and eye contact. [7][15]* Ventilation: Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors. [7][11]* Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from oxidizing agents and sources of ignition. [4][7][11]* First Aid: In case of contact, wash skin thoroughly with soap and water. For eye contact, flush with water for at least 15 minutes. If inhaled, move to fresh air. Seek medical attention if symptoms persist. [11][15]

References

-

First green synthesis of (R)-2-methyl-1-phenylpropan-1-ol using whole-cell Lactobacillus paracasei BD101 biotransformation. Taylor & Francis Online. [Link]

-

2-Methyl-1-phenyl-1-propanol. ChemBK. [Link]

-

This compound. ChemBK. [Link]

-

2-Methyl-1-phenyl-propan-1-ol. SpectraBase. [Link]

-

(R)-(+)-2-Methyl-1-phenyl-1-propanol | C10H14O. PubChem, National Center for Biotechnology Information. [Link]

-

(S)-(-)-2-Methyl-1-phenyl-1-propanol - Optional[1H NMR] - Spectrum. SpectraBase. [Link]

-

2-Methyl-1-phenyl-1-propanol | C10H14O | CID 95626. PubChem, National Center for Biotechnology Information. [Link]

- CN109020784A - 2- methyl-1-phenyl-1-propanol preparation method.

-

2-METHYL-1-PHENYL-2-PROPANOL. EWG Skin Deep®. [Link]

-

2-Methyl-1-phenyl-2-propen-1-ol. NIST WebBook. [Link]

-

2-methyl-1-phenyl-1-propanone. Stenutz. [Link]

-

Showing metabocard for 2-Methyl-1-phenyl-2-propanol (HMDB0031570). Human Metabolome Database. [Link]

-

2-methyl-1-phenyl-1-propanone - 611-70-1. ChemSynthesis. [Link]

-

2-Methyl-1-phenyl-1-propanol, 98% 5 g. Thermo Scientific Alfa Aesar. [Link]

-

Safety Data Sheet: 2-methylpropan-1-ol. Chemos GmbH&Co.KG. [Link]

-

Synthesis of 2-phenylpropanol. PrepChem.com. [Link]

Sources

- 1. (R)-(+)-2-Methyl-1-phenyl-1-propanol|CAS 14898-86-3 [benchchem.com]

- 2. (1R)-2-Methyl-1-phenylpropan-1-ol | 14898-86-3 | PAA89886 [biosynth.com]

- 3. (R)-(+)-2-Methyl-1-phenyl-1-propanol | C10H14O | CID 6989200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Methyl-1-phenyl-1-propanol, 98% | Fisher Scientific [fishersci.ca]

- 5. 2-Methyl-1-phenyl-1-propanol | C10H14O | CID 95626 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. chembk.com [chembk.com]

- 8. chembk.com [chembk.com]

- 9. fishersci.at [fishersci.at]

- 10. 2-Methyl-1-phenyl-1-propanol, 98% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 11. fishersci.com [fishersci.com]

- 12. chemimpex.com [chemimpex.com]

- 13. tandfonline.com [tandfonline.com]

- 14. CN109020784A - 2- methyl-1-phenyl-1-propanol preparation method - Google Patents [patents.google.com]

- 15. chemicalbook.com [chemicalbook.com]

2-Methyl-1-phenylpropan-1-ol CAS number and molecular structure.

This guide provides a comprehensive technical overview of 2-methyl-1-phenylpropan-1-ol, a chiral alcohol with significant applications in organic synthesis and pharmaceutical development. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's core characteristics, synthesis, and practical applications, grounded in established scientific principles.

Core Compound Identification

This compound is an aromatic alcohol. The presence of a chiral center at the carbon bearing the hydroxyl group gives rise to two enantiomers, (R)- and (S)-2-methyl-1-phenylpropan-1-ol.

| Identifier | Information | Source |

| CAS Number | 611-69-8 (for the racemate) | [1][2] |

| 14898-86-3 (for (R)-enantiomer) | [1] | |

| 34857-28-8 (for (S)-enantiomer) | ||

| IUPAC Name | This compound | [2] |

| Molecular Formula | C₁₀H₁₄O | [2] |

| Molecular Weight | 150.22 g/mol | [2] |

| SMILES | CC(C)C(C1=CC=CC=C1)O | [2] |

| InChI | InChI=1S/C10H14O/c1-8(2)10(11)9-6-4-3-5-7-9/h3-8,10-11H,1-2H3 | [2] |

| InChIKey | GMDYDZMQHRTHJA-UHFFFAOYSA-N | [2] |

Molecular Structure

The structure of this compound features a phenyl group and an isopropyl group attached to a carbinol carbon. This substitution pattern is crucial to its utility in asymmetric synthesis.

Caption: Ball-and-stick model of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. These properties are essential for its handling, storage, and application in various chemical reactions.

| Property | Value | Source |

| Appearance | Colorless to light yellow liquid | [3] |

| Boiling Point | 124-125 °C at 15 mmHg | |

| Density | 0.964 g/mL | |

| Refractive Index | 1.5130 | |

| Solubility | Not miscible or difficult to mix in water |

Synthesis Protocols

The synthesis of this compound can be achieved through several methods. The Grignard reaction and the reduction of a corresponding ketone are two of the most common and reliable approaches.

Grignard Reaction Synthesis

This method involves the reaction of a Grignard reagent, phenylmagnesium bromide, with isobutyraldehyde. The causality behind this choice lies in the highly nucleophilic character of the Grignard reagent, which readily attacks the electrophilic carbonyl carbon of the aldehyde, forming a new carbon-carbon bond.

Experimental Protocol:

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 equivalents) in anhydrous diethyl ether. Add a small crystal of iodine to initiate the reaction. Slowly add bromobenzene (1.0 equivalent) dissolved in anhydrous diethyl ether dropwise to maintain a gentle reflux. The disappearance of the magnesium turnings and the formation of a cloudy grey solution indicate the formation of phenylmagnesium bromide.

-

Reaction with Isobutyraldehyde: Cool the Grignard reagent solution in an ice bath. Add a solution of isobutyraldehyde (1.0 equivalent) in anhydrous diethyl ether dropwise, maintaining the temperature below 10 °C. After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.

-

Hydrolysis: Carefully pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous solution of ammonium chloride or a dilute solution of sulfuric acid. This step protonates the intermediate alkoxide to yield the desired alcohol.

-

Extraction and Purification: Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield this compound.[4]

Caption: Workflow for the Grignard synthesis of this compound.

Asymmetric Reduction of 2-Methyl-1-phenylpropan-1-one

For the synthesis of enantiomerically pure (R)- or (S)-2-methyl-1-phenylpropan-1-ol, the asymmetric reduction of the prochiral ketone, 2-methyl-1-phenylpropan-1-one (isobutyrophenone), is a highly effective strategy.[5] This approach is of paramount importance in the pharmaceutical industry where the biological activity of a drug is often associated with a single enantiomer.[5]

Biocatalytic reduction using microorganisms like Lactobacillus paracasei has been shown to produce (R)-2-methyl-1-phenylpropan-1-ol with high yields and excellent enantiomeric excess (>99%).[6] This "green chemistry" approach offers an environmentally friendly alternative to traditional chemical reductants.[6]

Applications in Research and Drug Development

The chiral nature of this compound makes it a valuable building block in asymmetric synthesis.[1][5]

Chiral Auxiliary and Building Block

The enantiomers of this compound can be used as chiral auxiliaries to control the stereochemistry of a reaction, or as starting materials for the synthesis of more complex chiral molecules.[7] Its structural features are analogous to other 1,2-amino alcohols that have been successfully employed in asymmetric synthesis.[7]

Precursor for Biologically Active Molecules

Phenylpropanolamine derivatives have been investigated for a wide range of pharmacological activities.[8][9] While this compound itself is not a therapeutic agent, its structural motif is found in various biologically active compounds. For instance, it can serve as a precursor for the synthesis of certain β-adrenoblockers.[5] The broader class of phenylpropanolamines has been historically used as decongestants and appetite suppressants.[10][11]

Spectroscopic Analysis

The structure of this compound can be confirmed using various spectroscopic techniques.

-

¹³C NMR: The ¹³C NMR spectrum will show distinct signals for the different carbon atoms in the molecule, including the aromatic carbons of the phenyl group, the carbinol carbon, the methine carbon of the isopropyl group, and the two methyl carbons.[2][12]

-

Mass Spectrometry (GC-MS): The mass spectrum typically shows a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.[2][13]

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the hydroxyl group.[2]

Safety and Handling

Proper handling of this compound is crucial to ensure laboratory safety.

-

General Precautions: Handle in a well-ventilated place.[14] Wear suitable protective clothing, including gloves and safety goggles.[14][15] Avoid contact with skin and eyes, and avoid inhalation of vapors.[14][15]

-

Fire Safety: This compound is a combustible liquid.[15] Keep away from heat, sparks, open flames, and other ignition sources.[15] In case of fire, use carbon dioxide, dry chemical powder, or alcohol-resistant foam to extinguish.[15]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area away from incompatible substances.[15][16]

-

First Aid Measures:

In all cases of exposure, seek medical attention if symptoms persist.[14][16]

Conclusion

This compound is a versatile chemical compound with significant utility in synthetic organic chemistry and drug discovery. Its straightforward synthesis, coupled with its valuable chiral properties, makes it an important tool for researchers and scientists. A thorough understanding of its properties, synthesis, and safe handling procedures is essential for its effective and responsible use in a laboratory setting.

References

-

Wikipedia. (2024). Phenylpropanolamine. Retrieved from [Link]

-

Taylor & Francis Online. (2020). First green synthesis of (R)-2-methyl-1-phenylpropan-1-ol using whole-cell Lactobacillus paracasei BD101 biotransformation. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Methyl-1-phenyl-propan-1-ol. Retrieved from [Link]

- Google Patents. (2018). CN109020784A - 2- methyl-1-phenyl-1-propanol preparation method.

-

PubChem. (n.d.). 2-Methyl-1-phenyl-1-propanol. Retrieved from [Link]

-

YouTube. (2025). Pharmacology of Phenylpropanolamine ; Mechanism of action, Pharmacokinetics, Uses, Effects. Retrieved from [Link]

-

PubMed. (1988). Phenylpropanolamine and other over-the-counter vasoactive compounds. Retrieved from [Link]

-

Patsnap Synapse. (2024). What is Phenylpropanolamine Hydrochloride used for?. Retrieved from [Link]

-

PubChem. (n.d.). Phenylpropanolamine. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Methyl-1-phenyl-propan-1-ol - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

Sources

- 1. (1R)-2-Methyl-1-phenylpropan-1-ol | 14898-86-3 | PAA89886 [biosynth.com]

- 2. 2-Methyl-1-phenyl-1-propanol | C10H14O | CID 95626 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Methyl-1-phenyl-1-propanol, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. CN109020784A - 2- methyl-1-phenyl-1-propanol preparation method - Google Patents [patents.google.com]

- 5. (R)-(+)-2-Methyl-1-phenyl-1-propanol|CAS 14898-86-3 [benchchem.com]

- 6. tandfonline.com [tandfonline.com]

- 7. 2-Amino-2-methyl-1-phenylpropan-1-ol | 34405-42-0 | Benchchem [benchchem.com]

- 8. Phenylpropanolamine - Wikipedia [en.wikipedia.org]

- 9. Phenylpropanolamine and other over-the-counter vasoactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. What is Phenylpropanolamine Hydrochloride used for? [synapse.patsnap.com]

- 11. Phenylpropanolamine | C9H13NO | CID 10297 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. spectrabase.com [spectrabase.com]

- 13. spectrabase.com [spectrabase.com]

- 14. chemicalbook.com [chemicalbook.com]

- 15. fishersci.com [fishersci.com]

- 16. fishersci.at [fishersci.at]

An In-depth Technical Guide to 2-Methyl-1-phenylpropan-1-ol: Synthesis, Analysis, and Applications in Drug Development

This technical guide provides a comprehensive overview of 2-Methyl-1-phenylpropan-1-ol, a chiral alcohol of significant interest to researchers, scientists, and professionals in drug development and fine chemical synthesis. This document delves into its chemical identity, stereochemistry, synthesis methodologies, analytical characterization, and its role as a valuable chiral building block.

Chemical Identity and Nomenclature

The nomenclature of a chemical entity is fundamental to scientific communication. The compound with the chemical structure featuring a phenyl group and an isobutyl group attached to a hydroxyl-bearing carbon is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) rules.

The IUPAC name for this compound is This compound .[1][2] This name is derived by identifying the longest carbon chain containing the hydroxyl group (propanol), with a phenyl group at position 1 and a methyl group at position 2.

Due to its widespread use and historical naming conventions, this compound is also known by several synonyms. Understanding these is crucial when searching literature and chemical databases.

Table 1: Synonyms and Identifiers for this compound

| Name Type | Name/Identifier | Reference |

| Synonym | α-Isopropylbenzyl alcohol | [3] |

| Synonym | Isopropylphenylcarbinol | [1] |

| Synonym | 1-Phenyl-2-methylpropyl alcohol | [1] |

| CAS Number (racemate) | 611-69-8 | [1] |

| CAS Number ((R)-enantiomer) | 14898-86-3 | [2] |

| CAS Number ((S)-enantiomer) | 34857-28-8 | |

| Molecular Formula | C₁₀H₁₄O | [1][2] |

| Molecular Weight | 150.22 g/mol | [1][2] |

Stereochemistry and Its Importance

A key feature of this compound is the presence of a stereocenter at the carbon atom bonded to the hydroxyl group (C1). This chirality gives rise to two enantiomers, (R)-2-Methyl-1-phenylpropan-1-ol and (S)-2-Methyl-1-phenylpropan-1-ol, which are non-superimposable mirror images of each other.

The biological activity of chiral molecules is often enantiomer-dependent. One enantiomer may exhibit the desired therapeutic effect, while the other could be inactive or even cause undesirable side effects. Therefore, the ability to synthesize and analyze enantiomerically pure forms of chiral building blocks like this compound is of paramount importance in drug discovery and development.[4]

Synthesis Methodologies

The synthesis of this compound can be approached through several routes. The choice of method often depends on the desired stereochemical outcome (racemic or enantiomerically pure) and the scale of the synthesis.

Racemic Synthesis via Grignard Reaction

A common and straightforward method for preparing racemic this compound is the Grignard reaction. This involves the reaction of a phenylmagnesium halide (a Grignard reagent) with isobutyraldehyde.

Caption: Grignard synthesis of this compound.

Experimental Protocol: Grignard Synthesis of this compound

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Bromobenzene or chlorobenzene

-

Isobutyraldehyde

-

Aqueous solution of a weak acid (e.g., saturated ammonium chloride) or dilute strong acid (e.g., 10-20% sulfuric acid or hydrochloric acid)[5]

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings. Add a solution of bromobenzene or chlorobenzene in anhydrous diethyl ether or THF dropwise to the magnesium turnings. The reaction is initiated, which is evident by the disappearance of the iodine crystal color (if used as an initiator) and gentle refluxing.[6] After the addition is complete, the mixture is typically refluxed for a period to ensure complete formation of the phenylmagnesium halide.

-

Reaction with Isobutyraldehyde: Cool the Grignard reagent solution in an ice bath. Add a solution of isobutyraldehyde in the anhydrous solvent dropwise from the dropping funnel.[5] Maintain the temperature to control the exothermic reaction. After the addition, the reaction mixture is stirred at room temperature to ensure completion.

-

Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride or a dilute strong acid.[5] This protonates the intermediate magnesium alkoxide to yield the desired alcohol and converts the magnesium salts into water-soluble species.

-

Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with the solvent. The combined organic extracts are washed with brine, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure. The crude product can be purified by distillation under reduced pressure to yield pure this compound.[5]

Enantioselective Synthesis via Asymmetric Reduction

For applications in drug development, obtaining a single enantiomer of this compound is often necessary. A powerful method to achieve this is the asymmetric reduction of the corresponding prochiral ketone, 2-methyl-1-phenylpropan-1-one (isobutyrophenone).

One of the most reliable and widely used methods for this transformation is the Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst.[7][8][9]

Caption: Asymmetric synthesis via CBS reduction.

Experimental Protocol: CBS Reduction of 2-Methyl-1-phenylpropan-1-one

Materials:

-

2-Methyl-1-phenylpropan-1-one

-

(R)- or (S)-CBS catalyst (e.g., (R)- or (S)-2-Methyl-CBS-oxazaborolidine)[8]

-

Borane source (e.g., borane-dimethyl sulfide complex or borane-THF complex)

-

Anhydrous tetrahydrofuran (THF)

-

Methanol

-

Aqueous hydrochloric acid

Procedure:

-

Reaction Setup: In a flame-dried, nitrogen-flushed round-bottom flask, dissolve the CBS catalyst (typically 5-10 mol%) in anhydrous THF.

-

Addition of Reagents: Cool the solution to the recommended temperature (often between 0 °C and room temperature). Add the borane source dropwise to the catalyst solution. Then, add a solution of 2-methyl-1-phenylpropan-1-one in anhydrous THF dropwise over a period of time.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to ensure the complete consumption of the starting ketone.

-

Quenching and Workup: Once the reaction is complete, carefully quench the reaction by the slow, dropwise addition of methanol. The mixture is then acidified with aqueous hydrochloric acid.

-

Extraction and Purification: The product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure. The enantiomerically enriched alcohol can be further purified by flash column chromatography. The enantiomeric excess can be determined by chiral GC or HPLC analysis.

A greener alternative for the enantioselective synthesis of (R)-2-methyl-1-phenylpropan-1-ol involves the use of whole-cell biocatalysts, such as Lactobacillus paracasei, for the bioreduction of 2-methyl-1-phenylpropan-1-one, achieving high yields and excellent enantiomeric excess (>99%).[10]

Analytical Characterization

The identity and purity of this compound must be confirmed using appropriate analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectral Data Interpretation (Illustrative):

-

Aromatic protons (phenyl group): A multiplet in the range of δ 7.2-7.4 ppm.

-

Methine proton (-CH-OH): A doublet at a specific chemical shift, coupled to the adjacent methine proton.

-

Methine proton (-CH-(CH₃)₂): A multiplet, coupled to the methine proton at C1 and the two methyl groups.

-

Hydroxyl proton (-OH): A broad singlet, the chemical shift of which can vary with concentration and solvent. This peak can be exchanged with D₂O.

-

Methyl protons (-(CH₃)₂): Two doublets, due to the diastereotopic nature of the methyl groups in the chiral environment.[11]

¹³C NMR Spectral Data Interpretation (Illustrative):

The ¹³C NMR spectrum will show distinct signals for each of the unique carbon atoms in the molecule, including the aromatic carbons, the two methine carbons, and the two methyl carbons.[3]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to determine the purity of the synthesized compound and to confirm its molecular weight. The gas chromatogram will show the retention time of the compound, and the mass spectrum will show the molecular ion peak and characteristic fragmentation pattern.[3]

Protocol for GC-MS Analysis:

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 10 µg/mL) in a volatile organic solvent such as dichloromethane or hexane.[12][13] Ensure the sample is free of particulates by filtration or centrifugation.[12][13]

-

GC Conditions: Use a suitable capillary column (e.g., a non-polar DB-5 or equivalent). A typical temperature program would involve an initial hold at a lower temperature, followed by a ramp to a higher temperature to ensure good separation.

-

MS Conditions: The mass spectrometer is typically operated in electron ionization (EI) mode. The mass spectrum will provide the molecular weight and fragmentation pattern for structural confirmation.

Chiral Gas Chromatography (Chiral GC)

To determine the enantiomeric purity (enantiomeric excess, ee) of a chirally enriched sample, chiral GC is the method of choice. This technique uses a stationary phase that contains a chiral selector, which allows for the separation of the two enantiomers.

Protocol for Chiral GC Analysis:

-

Column Selection: A chiral capillary column, such as one coated with a derivatized cyclodextrin (e.g., CP Chirasil-DEX CB), is used.[14]

-

Sample Preparation: The sample can be analyzed directly or after derivatization. Derivatization of the alcohol to an ester (e.g., acetate) can sometimes improve the separation of the enantiomers.[14]

-

Analysis: The sample is injected into the GC, and the two enantiomers will elute at different retention times, allowing for their quantification and the calculation of the enantiomeric excess.

Applications in Drug Development and Organic Synthesis

This compound, particularly in its enantiomerically pure forms, serves as a crucial chiral building block in the synthesis of more complex molecules, especially in the pharmaceutical industry.[4] Its structural features allow for the introduction of a specific stereocenter into a target molecule.

The class of phenylpropanol derivatives is frequently investigated for various biological activities and is integral in the synthesis of complex molecules such as certain beta-adrenoblockers.[4] While specific examples of marketed drugs containing the this compound core are not readily found, its utility lies in its role as a versatile intermediate for the synthesis of new chemical entities with potential therapeutic applications.

The broader class of phenylpropanolamine derivatives, which are structurally related, has been explored for various medicinal purposes.[15] Furthermore, chiral 1,2-amino alcohols, which can be synthesized from precursors like this compound, are important as chiral auxiliaries or ligands in asymmetric synthesis, a cornerstone of modern pharmaceutical manufacturing.[15]

Conclusion

This compound is a valuable chiral alcohol with significant applications in organic synthesis and drug discovery. A thorough understanding of its nomenclature, stereochemistry, and synthetic methodologies is essential for its effective use. The protocols provided in this guide for its racemic and enantioselective synthesis, along with methods for its analytical characterization, offer a practical resource for researchers and professionals in the field. The continued exploration of this and similar chiral building blocks will undoubtedly contribute to the development of new and improved therapeutic agents.

References

- 1. 2-Methyl-1-phenyl-1-propanol | C10H14O | CID 95626 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (R)-(+)-2-Methyl-1-phenyl-1-propanol | C10H14O | CID 6989200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. spectrabase.com [spectrabase.com]

- 4. (R)-(+)-2-Methyl-1-phenyl-1-propanol|CAS 14898-86-3 [benchchem.com]

- 5. CN109020784A - 2- methyl-1-phenyl-1-propanol preparation method - Google Patents [patents.google.com]

- 6. web.mnstate.edu [web.mnstate.edu]

- 7. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]

- 8. grokipedia.com [grokipedia.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. tandfonline.com [tandfonline.com]

- 11. low/high resolution 1H proton nmr spectrum of 2-methylpropan-1-ol C4H10O (CH3)2CHCH2OH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isobutyl alcohol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. uoguelph.ca [uoguelph.ca]

- 13. Sample preparation GC-MS [scioninstruments.com]

- 14. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 2-Amino-2-methyl-1-phenylpropan-1-ol | 34405-42-0 | Benchchem [benchchem.com]

A-Technical-Guide-to-the-Chirality-and-Stereoisomers-of-2-Methyl-1-phenylpropan-1-ol

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Chirality is a fundamental principle in drug discovery and development, as the stereochemistry of a molecule can profoundly influence its pharmacological and toxicological properties.[1][2] This guide provides a comprehensive technical overview of the chirality and stereoisomers of 2-Methyl-1-phenylpropan-1-ol, a chiral alcohol of significant interest in organic synthesis and pharmaceutical research.[3][4] We will delve into the stereochemical attributes of this molecule, explore various synthetic strategies for controlling its chirality, and detail the analytical techniques used for the separation and characterization of its enantiomers. This document is intended to serve as a valuable resource for scientists engaged in the synthesis and analysis of chiral molecules, offering both foundational knowledge and practical, field-proven insights.

Introduction: The Significance of Chirality in Drug Development

Over half of the drugs currently in use are chiral compounds, and a significant portion of these are marketed as racemates, which are equimolar mixtures of two enantiomers.[1] However, it is widely recognized that enantiomers of a chiral drug can exhibit marked differences in their biological activities.[1] One enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive, less active, or even contribute to adverse side effects.[1][2] This underscores the critical importance of producing single-enantiomer drugs to enhance efficacy and safety.[5][6]

Chiral alcohols, in particular, are crucial building blocks in the synthesis of many pharmaceuticals.[3][7] Their asymmetric carbon atoms provide a scaffold for constructing complex, enantiomerically pure molecules.[7] this compound serves as an excellent case study to illustrate the principles of chirality and the methodologies employed to control and analyze stereoisomers.

Stereochemistry of this compound

This compound possesses a single chiral center, the carbon atom bonded to the hydroxyl (-OH) group, a phenyl group, an isopropyl group, and a hydrogen atom.[3] This results in the existence of two non-superimposable mirror images, known as enantiomers: (R)-2-Methyl-1-phenylpropan-1-ol and (S)-2-Methyl-1-phenylpropan-1-ol.

Cahn-Ingold-Prelog (CIP) Priority Rules

The absolute configuration of the stereocenter is assigned as (R) or (S) based on the Cahn-Ingold-Prelog (CIP) priority rules. The four substituents attached to the chiral carbon are prioritized as follows:[3]

-

-OH (hydroxyl group): Highest priority due to the higher atomic number of oxygen.[3]

-

-C₆H₅ (phenyl group): Second priority.[3]

-

-CH(CH₃)₂ (isopropyl group): Third priority.[3]

-

-H (hydrogen atom): Lowest priority.[3]

By orienting the molecule with the lowest priority group pointing away, the sequence of the remaining groups determines the configuration. A clockwise sequence corresponds to the (R)-enantiomer, while a counter-clockwise sequence indicates the (S)-enantiomer.

Sources

- 1. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The significance of chirality in contemporary drug discovery-a mini review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05694A [pubs.rsc.org]

- 3. (R)-(+)-2-Methyl-1-phenyl-1-propanol|CAS 14898-86-3 [benchchem.com]

- 4. chembk.com [chembk.com]

- 5. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. Chiral alcohols: Significance and symbolism [wisdomlib.org]

A Guide to the Structural Elucidation of 2-Methyl-1-phenylpropan-1-ol using ¹H and ¹³C NMR Spectroscopy

Introduction: The Role of NMR in Modern Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique in organic chemistry, offering unparalleled insight into the molecular structure of organic compounds.[1][2] For professionals in drug development and scientific research, NMR is not merely an analytical tool but a fundamental methodology for confirming molecular identity, elucidating stereochemistry, and assessing purity. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of 2-Methyl-1-phenylpropan-1-ol, a chiral alcohol, demonstrating the power of NMR in detailed structural characterization.

The principle of NMR involves the interaction of atomic nuclei with an external magnetic field.[3][4] Nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets. When placed in a strong magnetic field, they align in specific orientations. By applying radiofrequency pulses, these nuclei can be excited to higher energy states. The subsequent relaxation and emission of energy are detected, generating the NMR spectrum.[3] The precise frequency at which a nucleus resonates, its "chemical shift," is highly sensitive to its local electronic environment, providing a unique fingerprint of its position within the molecule.[5]

This guide will delve into the practical aspects of sample preparation, spectral acquisition, and the detailed interpretation of the ¹H and ¹³C NMR data for this compound, providing a comprehensive reference for researchers.

Experimental Protocol: A Self-Validating System

The integrity of NMR data is fundamentally dependent on a meticulous experimental approach. The following protocol outlines the standard operating procedure for acquiring high-quality NMR spectra for a small organic molecule like this compound, ensuring reproducibility and accuracy.

Step-by-Step Methodology

-

Sample Preparation:

-

Weigh approximately 5-25 mg of this compound for ¹H NMR (50-100 mg for ¹³C NMR) into a clean, dry vial.[1][6] The use of a higher concentration for ¹³C NMR is necessitated by the low natural abundance of the ¹³C isotope (~1.1%) and its smaller magnetic moment, which results in inherently lower sensitivity compared to ¹H NMR.[7]

-

Add approximately 0.6-0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl₃), to the vial.[8] Deuterated solvents are crucial as they are "invisible" in the ¹H NMR spectrum and provide a deuterium signal that the spectrometer uses for field-frequency locking, ensuring the stability of the magnetic field during acquisition.

-

Ensure the sample is fully dissolved. If necessary, gently vortex the vial.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube. This step is critical to remove any particulate matter, which can severely degrade the magnetic field homogeneity and, consequently, the spectral resolution.

-

-

Internal Standard:

-

Add a small amount of Tetramethylsilane (TMS) to the NMR tube. TMS serves as the universal internal reference standard for ¹H and ¹³C NMR in organic solvents.[8][9] Its 12 equivalent protons and 4 equivalent carbons produce a single, sharp signal which is defined as 0.0 ppm. This provides a reliable reference point for the chemical shifts of the analyte.[9]

-

-

Instrumental Parameters:

-

The spectra are typically acquired on a 400 MHz or 500 MHz NMR spectrometer.[3] Higher field strengths provide better signal dispersion and resolution, which is particularly useful for resolving complex splitting patterns.[9]

-

For ¹H NMR: A standard single-pulse experiment is used. Key parameters include a 30° pulse angle to allow for a shorter relaxation delay, a spectral width of approximately 12 ppm, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are averaged to improve the signal-to-noise ratio.[10]

-

For ¹³C NMR: A proton-decoupled experiment is standard. This technique irradiates the protons, causing them to rapidly change spin states, which decouples them from the ¹³C nuclei. The result is a spectrum of sharp singlets for each unique carbon, simplifying the spectrum and enhancing the signal-to-noise ratio. A wider spectral width (e.g., 0-220 ppm) is required. Due to the lower sensitivity, a larger number of scans (often several hundred to thousands) and a longer relaxation delay are necessary.[7]

-

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound provides a wealth of information regarding the number of different proton environments, their relative ratios, and their connectivity through spin-spin coupling.

Data Summary

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| a | 7.25 - 7.40 | Multiplet | 5H | Ar-H |

| b | 4.37 | Doublet | 1H | CH (OH)Ph |

| c | 2.05 | Multiplet | 1H | CH (CH₃)₂ |

| d | 1.90 (approx.) | Singlet (broad) | 1H | OH |

| e | 0.95 | Doublet | 3H | CH ₃ |

| f | 0.78 | Doublet | 3H | CH ₃' |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

Structural Visualization with Proton Assignments

Caption: Structure of this compound with ¹H assignments.

Interpretation of the ¹H Spectrum

-

Aromatic Protons (a, δ 7.25-7.40): The complex multiplet integrating to 5 protons is characteristic of a monosubstituted benzene ring.[11] The slight differences in the electronic environments of the ortho, meta, and para protons result in overlapping signals.[12] The downfield shift is due to the anisotropic effect of the aromatic ring current, which deshields the attached protons.[13]

-

Benzylic Proton (b, δ 4.37): This signal, corresponding to the proton on the carbon bearing both the phenyl and hydroxyl groups, appears as a doublet. Its significant downfield shift is due to the deshielding effects of both the adjacent aromatic ring and the electronegative oxygen atom.[14] It is split into a doublet by the single neighboring proton on the isopropyl group (H-c), following the n+1 rule (1+1=2).[15]

-

Isopropyl Methine Proton (c, δ 2.05): This proton is coupled to the benzylic proton (H-b) and the six protons of the two methyl groups. This would theoretically result in a complex multiplet (a doublet of septets). Its chemical shift is further upfield than the benzylic proton as it is further from the deshielding phenyl and hydroxyl groups.

-

Hydroxyl Proton (d, δ ~1.90): The hydroxyl proton signal is often broad and does not exhibit clear coupling. This is due to rapid chemical exchange with other protic species (like trace water) in the solvent, which averages out the spin states. Its chemical shift is variable and dependent on concentration, solvent, and temperature.

-

Isopropyl Methyl Protons (e, f, δ 0.95 and 0.78): The two methyl groups of the isopropyl moiety are diastereotopic due to the adjacent chiral center (the carbon bonded to the OH and Phenyl groups). This magnetic non-equivalence means they reside in slightly different chemical environments and therefore have different chemical shifts, each appearing as a doublet due to coupling with the methine proton (H-c).[16]

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum provides a direct count of the number of unique carbon environments in the molecule.

Data Summary

| Signal | Chemical Shift (δ, ppm) | Assignment |

| 1 | 143.5 | C -Ar (quaternary) |

| 2 | 128.3 | C H-Ar |

| 3 | 127.5 | C H-Ar |

| 4 | 126.8 | C H-Ar |

| 5 | 79.5 | C H(OH)Ph |

| 6 | 35.2 | C H(CH₃)₂ |

| 7 | 19.1 | C H₃ |

| 8 | 17.5 | C H₃' |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

Structural Visualization with Carbon Assignments

Caption: Structure of this compound with ¹³C assignments.

Interpretation of the ¹³C Spectrum

-

Aromatic Carbons (δ 126-144): Four signals are observed in the aromatic region (typically 110-160 ppm).[17] The quaternary carbon (C-1, ipso-carbon) attached to the aliphatic chain is the most downfield in this region and is typically of lower intensity. The other three signals correspond to the two ortho, two meta, and one para carbons, which are chemically distinct.

-

Carbinol Carbon (δ 79.5): The signal for the carbon atom bonded to the hydroxyl group (C-5) appears significantly downfield in the aliphatic region. This is a direct result of the strong deshielding effect of the electronegative oxygen atom.[17]

-

Isopropyl Methine Carbon (δ 35.2): The methine carbon of the isopropyl group (C-6) is found at a typical chemical shift for a tertiary aliphatic carbon.

-

Isopropyl Methyl Carbons (δ 19.1 and 17.5): Consistent with the ¹H NMR data, the two methyl carbons (C-7 and C-8) are diastereotopic and thus magnetically non-equivalent, giving rise to two distinct signals in the upfield region of the spectrum, which is characteristic for aliphatic methyl groups.[18]

Conclusion

The comprehensive analysis of the ¹H and ¹³C NMR spectra allows for the unambiguous structural elucidation of this compound. The ¹H NMR spectrum confirms the presence and connectivity of all proton-containing functional groups, including the monosubstituted phenyl ring, the benzylic methine, the hydroxyl group, and the diastereotopic isopropyl group. The ¹³C NMR spectrum corroborates this structure by identifying all eight unique carbon environments. This guide demonstrates how a systematic approach to NMR data acquisition and interpretation provides definitive structural evidence, an essential capability for researchers in the chemical and pharmaceutical sciences.

References

-

California State University Stanislaus. (2023, July 11). Proton NMR Chemical Shifts. Retrieved from [Link]

-

Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. Retrieved from [Link]

-

University of Rochester. NMR Sample Preparation. Retrieved from [Link]

-

ResearchGate. (n.d.). How to Prepare Samples for NMR. Retrieved from [Link]

-

Abraham, R. J., et al. (2002). Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. Magnetic Resonance in Chemistry, 40(9), 573-583. Retrieved from [Link]

-

Millersville University. NMR Chemical Shifts. Retrieved from [Link]

-

Chemistry Stack Exchange. (2012, July 7). Why do aromatic hydrogen atoms have a higher chemical shift value compared to aliphatic hydrogen atoms? Retrieved from [Link]

-

ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds (#1e). Retrieved from [Link]

-

Chemistry LibreTexts. (2023, October 30). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

-

Michigan State University Department of Chemistry. Common 1H NMR Splitting Patterns. Retrieved from [Link]

-

University of Colorado Boulder. NMR Chart. Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

YouTube. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). Retrieved from [Link]

-

University of Ottawa NMR Facility Blog. (2008, July 18). Second Order 1H NMR Spectra of Isopropyl Groups. Retrieved from [Link]

-

Canadian Science Publishing. (n.d.). On the non-equivalence of isopropyl CH3 nuclear magnetic resonance signals. Canadian Journal of Chemistry. Retrieved from [Link]

-

University College London. (n.d.). Sample Preparation. Retrieved from [Link]

-

Solubility of Things. (n.d.). Instrumentation in NMR Spectroscopy. Retrieved from [Link]

-

PubMed Central. (n.d.). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Retrieved from [Link]

-

Michigan State University Department of Chemistry. NMR Spectroscopy. Retrieved from [Link]

-

University of California, Davis. Coupling constants for 1H and 13C NMR. Retrieved from [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information. Retrieved from [Link]

-

University of Potsdam. Chemical shifts. Retrieved from [Link]

-

International Journal of Innovative Research in Science, Engineering and Technology. (n.d.). Basic Concepts, Principles and Applications of NMR Spectroscopy. Retrieved from [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000863). Retrieved from [Link]

-

Doc Brown's Chemistry. proton NMR spectrum of 2-methylpropan-1-ol. Retrieved from [Link]

-

SpectraBase. 2-Methyl-1-phenyl-propan-1-ol. Retrieved from [Link]

-

Chemguide. interpreting C-13 NMR spectra. Retrieved from [Link]

-

ACD/Labs. (2025, August 21). 1H–1H Coupling in Proton NMR. Retrieved from [Link]

-

Doc Brown's Chemistry. Advanced Organic Chemistry: Carbon-13 NMR spectrum 2-methylpropan-1-ol. Retrieved from [Link]

-

Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0031628). Retrieved from [Link]

-

SpectraBase. (S)-(-)-2-Methyl-1-phenyl-1-propanol - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

The Automated Topology Builder. (1S)-2-Methyl-1-phenyl-1-propanol | C10H14O | MD Topology | NMR. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Proton chemical shifts in NMR. Part 14.1 Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. ijirset.com [ijirset.com]

- 4. NMR Basics for the absolute novice [jeolusa.com]

- 5. ucl.ac.uk [ucl.ac.uk]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. ucl.ac.uk [ucl.ac.uk]

- 8. low/high resolution 1H proton nmr spectrum of 2-methylpropan-1-ol C4H10O (CH3)2CHCH2OH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isobutyl alcohol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. Proton NMR Chemical Shifts | California State University Stanislaus [csustan.edu]

- 15. acdlabs.com [acdlabs.com]

- 16. cdnsciencepub.com [cdnsciencepub.com]

- 17. chemguide.co.uk [chemguide.co.uk]

- 18. 13C nmr spectrum of 2-methylpropan-1-ol C4H10O (CH3)2CHCH2OH analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of isobutyl alcohol C-13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Methyl-1-phenylpropan-1-ol

This technical guide provides a comprehensive analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 2-Methyl-1-phenylpropan-1-ol. Designed for researchers and professionals in analytical chemistry and drug development, this document delves into the core fragmentation mechanisms, offering field-proven insights into the structural elucidation of benzylic alcohols.

Introduction: The Analytical Challenge

This compound (C₁₀H₁₄O, Molecular Weight: 150.22 g/mol ) is a benzylic alcohol whose structure presents a fascinating case study for mass spectrometry.[1] Understanding its fragmentation behavior under electron ionization is crucial for its unambiguous identification in complex matrices. The principles of EI-MS involve the ionization of a molecule to form a molecular ion (M⁺•), which is often energetically unstable and undergoes fragmentation into smaller, charged ions.[2] The resulting mass spectrum is a unique fingerprint of the molecule, dictated by the relative stability of the possible fragment ions.

For alcohols, the molecular ion peak is frequently weak or entirely absent due to the high propensity for fragmentation initiated by the hydroxyl group.[3] The fragmentation of this compound is dominated by specific cleavage and rearrangement pathways, which will be explored in detail.

Section 1: The Molecular Ion and Primary Fragmentation Pathways

Upon electron ionization, this compound forms a molecular ion at a mass-to-charge ratio (m/z) of 150. However, consistent with the behavior of many alcohols, this peak is often of very low abundance.[3][4] The initial fragmentation is primarily driven by the formation of more stable cationic species through distinct pathways.

Alpha-Cleavage: The Dominant Fragmentation Route

The most significant fragmentation mechanism for alcohols is alpha-cleavage (α-cleavage), which involves the breaking of a carbon-carbon bond adjacent to the carbon bearing the hydroxyl group.[3] This process is highly favored because it leads to the formation of a resonance-stabilized oxonium ion. For this compound, α-cleavage occurs at the C1-C2 bond.

This cleavage results in the loss of an isopropyl radical (•CH(CH₃)₂, mass 43 u), generating the base peak of the spectrum at m/z 107 . This ion is particularly stable due to the delocalization of the positive charge across the phenyl ring and the oxygen atom.

Alternatively, cleavage can result in the formation of the isopropyl cation, [(CH₃)₂CH]⁺, at m/z 43 by losing the C₆H₅CH(OH)• radical. The isopropyl cation is a relatively stable secondary carbocation, making this a notable peak in the spectrum.[3]

Caption: Dominant α-cleavage pathways for this compound.

Dehydration and Benzylic Fragments

Another common fragmentation pathway for alcohols is the loss of a water molecule (dehydration), leading to an [M-18]⁺• ion.[3] For this compound, this would result in a peak at m/z 132 .

Cleavage of the bond between the phenyl group and the side chain (benzylic cleavage) can lead to the formation of the phenyl cation, [C₆H₅]⁺, at m/z 77 . This ion is a hallmark of many aromatic compounds. The phenyl cation can undergo further fragmentation by losing acetylene (C₂H₂) to produce the [C₄H₃]⁺ ion at m/z 51 .[1]

Section 2: Secondary Fragmentation and Key Rearrangements

The high-abundance fragment ions, particularly the base peak, can undergo subsequent fragmentation, providing further structural information.

Elucidating the Prominent m/z 79 Ion

A significant peak in the spectrum appears at m/z 79 . This ion is not formed by a simple cleavage but through a characteristic rearrangement of the m/z 107 ion. This process is analogous to the fragmentation of benzyl alcohol itself.[5] The [C₆H₅CH=OH]⁺ ion (m/z 107) can rearrange, followed by the loss of a neutral carbon monoxide (CO, mass 28 u) molecule. This loss results in the formation of the [C₆H₇]⁺ ion at m/z 79 (107 - 28 = 79). The stability of the resulting ion contributes to the high intensity of this peak.[1][5]

Sources

- 1. 2-Methyl-1-phenyl-1-propanol | C10H14O | CID 95626 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]

- 4. mass spectrum of 2-methylpropan-1-ol C4H10O (CH3)2CHCH2OH fragmentation pattern of m/z m/e ions for analysis and identification of isobutyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

Infrared (IR) spectroscopy of 2-Methyl-1-phenylpropan-1-ol functional groups.

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 2-Methyl-1-phenylpropan-1-ol

Authored by: A Senior Application Scientist

Introduction: The Vibrational Story of a Molecule

Infrared (IR) spectroscopy is an indispensable analytical technique in modern chemical and pharmaceutical analysis. It operates on a fundamental principle: covalent bonds within a molecule are not static but are in a constant state of vibration, stretching and bending at specific frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies that correspond to these natural vibrational modes. The resulting IR spectrum—a plot of absorbance or transmittance versus frequency (typically expressed as wavenumber, cm⁻¹)—serves as a unique molecular "fingerprint." More importantly, it provides direct, non-destructive insight into the functional groups present within the molecular structure.[1][2]

This guide provides a detailed technical analysis of the infrared spectrum of this compound. As a molecule incorporating a secondary alcohol, a monosubstituted phenyl ring, and an isopropyl alkyl structure, it presents a rich and illustrative case study for spectral interpretation. We will explore the theoretical underpinnings of its characteristic absorptions, present a robust experimental protocol for acquiring high-quality data, and perform a systematic interpretation of its spectrum. This document is intended for researchers, chemists, and quality control professionals who utilize IR spectroscopy for structural elucidation and material identification.

Molecular Structure and Key Functional Groups

To effectively interpret the IR spectrum, we must first understand the molecular architecture of this compound. The key functional groups that will give rise to characteristic absorption bands are the hydroxyl group, the phenyl group, and the alkyl framework.

Caption: Standard workflow for obtaining an IR spectrum of a liquid sample using an ATR accessory.

Step-by-Step Methodology

-

Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has reached thermal equilibrium. The ATR crystal (typically diamond or germanium) must be impeccably clean. Clean the crystal surface with a solvent known to dissolve the analyte and not damage the crystal (e.g., isopropanol), then dry completely with a soft, lint-free tissue.

-

Background Collection: Before analyzing the sample, a background spectrum must be collected. This scan measures the ambient atmosphere (water vapor, CO₂) and the instrument's optical bench, allowing the software to subtract these signals from the sample spectrum.

-

Sample Application: Place a single, small drop of this compound directly onto the center of the ATR crystal. Ensure the crystal surface is fully covered. For volatile samples, a cover can be used to minimize evaporation during the scan.

-

Data Acquisition: Initiate the sample scan. A typical acquisition involves co-adding 16 to 32 scans to improve the signal-to-noise ratio. The standard spectral range is 4000 cm⁻¹ to 400 cm⁻¹.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum. An ATR correction algorithm should be applied, as it corrects for the wavelength-dependent depth of penetration of the IR beam. A baseline correction may also be necessary to level the spectrum for accurate peak picking.

-

Cleaning: After analysis, thoroughly clean the ATR crystal with an appropriate solvent to prevent cross-contamination of future samples.

Spectral Interpretation: Decoding the Functional Groups

The IR spectrum of this compound can be logically divided into the diagnostic group frequency region (>1500 cm⁻¹) and the complex fingerprint region (<1500 cm⁻¹).

The Hydroxyl (-OH) Group Region (3500 - 3200 cm⁻¹)

The most prominent and unmistakable feature in the spectrum will be a very strong and broad absorption band in the 3500-3200 cm⁻¹ region. [3][4][5]* Causality: This band is assigned to the O-H stretching vibration. Its significant broadening is a direct consequence of intermolecular hydrogen bonding between the alcohol molecules. [3][6]In the liquid state, these hydrogen bonds create a variety of environments for the O-H groups, causing them to vibrate at slightly different frequencies and resulting in a single, broad envelope of absorptions rather than a sharp peak. [3]

The C-H Stretching Region (3100 - 2850 cm⁻¹)

This region contains absorptions from both the aromatic (phenyl) and aliphatic (alkyl) C-H bonds. A key diagnostic feature is the position relative to 3000 cm⁻¹.

-

Aromatic sp² C-H Stretch (~3100 - 3000 cm⁻¹): Expect one or more weak to medium, sharp peaks just above 3000 cm⁻¹. [7][8][9]These are characteristic of the C-H bonds where the carbon is part of the aromatic ring.

-

Aliphatic sp³ C-H Stretch (~3000 - 2850 cm⁻¹): Stronger, sharp absorptions will appear just below 3000 cm⁻¹. These arise from the C-H bonds in the isopropyl group and the benzylic C-H. [2][5][8][10]

The Aromatic Overtones Region (2000 - 1650 cm⁻¹)

This region characteristically displays a series of weak, often complex, absorption bands known as "aromatic overtones" or "benzene fingers". [7][11][12]* Causality: These bands arise from combinations and overtones of the fundamental C-H out-of-plane bending vibrations of the benzene ring. [11][13]While weak, the pattern of these peaks is highly characteristic of the substitution pattern on the aromatic ring and can be used to confirm the presence of a monosubstituted ring. [7][12]

The Double Bond Region (1600 - 1450 cm⁻¹)

-

Aromatic C=C Stretch (~1600, 1585, 1500, 1450 cm⁻¹): The phenyl group will exhibit two to four medium-intensity, sharp peaks in this region due to the stretching vibrations of the carbon-carbon double bonds within the aromatic ring. [2][7][9][12]Absorptions around 1600 cm⁻¹ and 1500-1450 cm⁻¹ are particularly common and diagnostic for the presence of an aromatic ring. [9][10]

The Fingerprint Region (< 1500 cm⁻¹)

This region contains a wealth of complex, overlapping absorptions, including C-H bending and C-O and C-C single bond stretching vibrations. While complex, several highly diagnostic peaks for this compound are found here.

-

Alkyl C-H Bending (~1470 - 1365 cm⁻¹): Absorptions due to the bending of the sp³ C-H bonds will be present. A peak around 1465 cm⁻¹ is typical for -CH₂- and -CH₃ groups. The isopropyl group often shows a characteristic doublet of medium intensity around 1385 cm⁻¹ and 1365 cm⁻¹, which can be a useful confirmation of this structural feature.

-

C-O Stretch (~1150 - 1075 cm⁻¹): A strong, prominent peak in this range is expected for the C-O stretching vibration. [3][4][14]The position of this peak is highly diagnostic of the alcohol type. For secondary alcohols, such as the one in this molecule, the absorption typically occurs between 1150 and 1075 cm⁻¹. [3][15]This distinguishes it from primary alcohols (~1075-1000 cm⁻¹) and tertiary alcohols (~1200-1100 cm⁻¹). [15][16]* Aromatic C-H Out-of-Plane (OOP) Bending (~770 - 690 cm⁻¹): This is another powerful diagnostic region for the phenyl group. A monosubstituted benzene ring gives rise to two strong absorptions: one between 770-730 cm⁻¹ and another between 720-680 cm⁻¹. [12]The presence of these two intense bands provides compelling evidence for the monosubstituted phenyl moiety.

Summary of Characteristic Absorptions

The following table summarizes the expected key vibrational frequencies for this compound, providing a quick reference for spectral analysis.

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group Assignment | Intensity |

| 3500 - 3200 | O-H Stretch (H-bonded) | Secondary Alcohol (-OH) | Strong, Broad |

| 3100 - 3000 | C-H Stretch (sp²) | Phenyl Group | Weak to Medium |

| 3000 - 2850 | C-H Stretch (sp³) | Alkyl Groups (Isopropyl, Benzylic) | Strong |

| 2000 - 1650 | Overtone/Combination Bands | Phenyl Group (Monosubstituted) | Weak |

| ~1600 & ~1475 | C=C Stretch (in-ring) | Phenyl Group | Medium |

| 1470 - 1365 | C-H Bending | Alkyl Groups (Isopropyl) | Medium |

| 1150 - 1075 | C-O Stretch | Secondary Alcohol | Strong |

| 770 - 730 & 720 - 680 | C-H Out-of-Plane Bending | Phenyl Group (Monosubstituted) | Strong |

Conclusion

The infrared spectrum of this compound is a composite of the distinct vibrational signatures of its constituent functional groups. The analysis is anchored by the unambiguous identification of the broad hydroxyl O-H stretch. This is supported by the precise location of the strong C-O stretch, which confirms its classification as a secondary alcohol. The presence and monosubstituted nature of the phenyl ring are validated by a constellation of peaks: the sp² C-H stretches above 3000 cm⁻¹, the characteristic ring C=C stretches near 1600 and 1475 cm⁻¹, the weak overtone bands, and most definitively, the strong C-H out-of-plane bending bands below 800 cm⁻¹. Finally, the alkyl framework is confirmed by the strong sp³ C-H stretches below 3000 cm⁻¹. By systematically applying the principles of group frequency analysis, IR spectroscopy provides a rapid, reliable, and comprehensive confirmation of the molecular identity of this compound.

References

-

AdiChemistry. (n.d.). INFRARED SPECTROSCOPY OF ALCOHOLS & PHENOLS. Retrieved from [Link]

-

Chemistry LibreTexts. (n.d.). Infrared spectra of alcohols and phenols. Retrieved from [Link]

-

University of Calgary. (n.d.). IR: alcohols. Retrieved from [Link]

-

UCLA Chemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Aromatic overtones. Retrieved from [Link]

-

International Journal of Multidisciplinary Research and Development. (2025). Studying the composition of alcohols using IR spectroscopy. Retrieved from [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

-

Chemistry LibreTexts. (n.d.). Infrared spectra of aromatic rings. Retrieved from [Link]

-

Rathee, N. (2025). IR Spectra of Alcohols. Prezi. Retrieved from [Link]

-

Unknown Source. (n.d.). Infrared Radiation. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). IR Absorption Table. Retrieved from [Link]

-

Spectroscopy Online. (2017). Alcohols—The Rest of the Story. Retrieved from [Link]

-

OpenOChem Learn. (n.d.). Characteristic IR Absorptions. Retrieved from [Link]

-

LibreTexts. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Methyl-1-phenyl-1-propanol. PubChem. Retrieved from [Link]

-

OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition. Retrieved from [Link]

-

Química Organica.org. (n.d.). IR Spectrum: Alcohols and Phenols. Retrieved from [Link]

-

Wiley Science Solutions. (n.d.). 2-Methyl-1-phenyl-propan-1-ol. SpectraBase. Retrieved from [Link]

-

Chemistry Stack Exchange. (2017). Aromatic Overtones. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). IR Chart. Retrieved from [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 2-Methyl-1-phenyl-2-propen-1-ol. NIST WebBook. Retrieved from [Link]

-

Spectroscopy Online. (2017). The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. Retrieved from [Link]

-

Scribd. (n.d.). IR Absorption Characteristics Chart. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). (R)-(+)-2-Methyl-1-phenyl-1-propanol. PubChem. Retrieved from [Link]

-

Wiley Science Solutions. (n.d.). 2-Methyl-1-phenyl-propan-1-ol - Optional[MS (GC)] - Spectrum. SpectraBase. Retrieved from [Link]

-

Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

-

Michigan State University. (n.d.). Infrared Spectrometry. Retrieved from [Link]

-

ResearchGate. (2019). When does phenyl group does not appear in IR?. Retrieved from [Link]

-

Unknown Source. (n.d.). IR Lecture Notes. Retrieved from [Link]

Sources

- 1. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 2. community.wvu.edu [community.wvu.edu]

- 3. adichemistry.com [adichemistry.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. allsubjectjournal.com [allsubjectjournal.com]

- 6. Chemistry: Infrared spectra of alcohols and phenols [openchemistryhelp.blogspot.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. employees.oneonta.edu [employees.oneonta.edu]

- 9. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 11. Illustrated Glossary of Organic Chemistry - Aromatic overtones [chem.ucla.edu]

- 12. Chemistry: Infrared spectra of aromatic rings [openchemistryhelp.blogspot.com]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. Characteristic IR Absorptions | OpenOChem Learn [learn.openochem.org]

- 15. spectroscopyonline.com [spectroscopyonline.com]

- 16. IR Spectrum: Alcohols and Phenols [quimicaorganica.org]

A Comprehensive Technical Guide to the Solubility of 2-Methyl-1-phenylpropan-1-ol in Common Laboratory Solvents

Abstract